molecular formula C8H3F6I B1598040 2-Iodo-1,4-bis(trifluoromethyl)benzene CAS No. 328-92-7

2-Iodo-1,4-bis(trifluoromethyl)benzene

Cat. No. B1598040
CAS RN: 328-92-7
M. Wt: 340 g/mol
InChI Key: CZSSTAYSWOBTOJ-UHFFFAOYSA-N
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Description

“2-Iodo-1,4-bis(trifluoromethyl)benzene” is a chemical compound with the molecular formula C8H3F6I. Its molecular weight is 340.004 Da . It is a derivative of benzene, where two of the hydrogen atoms in the benzene ring are replaced by trifluoromethyl groups and one of the hydrogen atoms is replaced by an iodine atom .


Synthesis Analysis

The synthesis of compounds similar to “2-Iodo-1,4-bis(trifluoromethyl)benzene” has been reported in the literature. For instance, “1,4-Bis(trifluoromethyl)benzene” has been used as an acceptor for the design and synthesis of emitters exhibiting efficient thermally activated delayed fluorescence .


Molecular Structure Analysis

The molecular structure of “2-Iodo-1,4-bis(trifluoromethyl)benzene” consists of a benzene ring with two trifluoromethyl groups and one iodine atom attached to it .

Scientific Research Applications

Application 1: Agrochemical and Pharmaceutical Industries

  • Summary of the Application: 2-Iodo-1,4-bis(trifluoromethyl)benzene is used in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients .
  • Methods of Application: The specific methods of application are not detailed in the source, but it involves the synthesis of trifluoromethylpyridines .
  • Results or Outcomes: Trifluoromethylpyridines and their derivatives are currently used in the protection of crops from pests. More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names. Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries .

Application 2: Design and Synthesis of Emitters

  • Summary of the Application: 2-Iodo-1,4-bis(trifluoromethyl)benzene is used as a new acceptor for the design and synthesis of emitters exhibiting efficient thermally activated delayed fluorescence (TADF) .
  • Methods of Application: The compound is used with phenoxazine, phenothiazine or 9,9-dimethyl-9-10-dihydroacridine as donor moieties for the design and synthesis of compounds with symmetrical donor–acceptor–donor architectures .
  • Results or Outcomes: The molecules exhibited large dihedral angles between the donor and acceptor moieties which are close to 80°. The compounds showed very broad charge-transfer-state (1 CT) absorption which can be accounted for by multiple 1 CTs. A 9,9-dimethyl-9-10-dihydroacridine based compound was shown to be a promising cyan TADF emitter .

Application 3: Synthesis of Perfluoroalkanes

  • Summary of the Application: 1-Iodo-3,5-bis(trifluoromethyl)benzene, a compound similar to 2-Iodo-1,4-bis(trifluoromethyl)benzene, is used in the preparation of [bis(trifluoroacetoxy)iodo]perfluoroalkanes .
  • Methods of Application: The specific methods of application are not detailed in the source, but it involves the preparation of [bis(trifluoroacetoxy)iodo]perfluoroalkanes .
  • Results or Outcomes: The outcomes of this application are not detailed in the source .

Application 4: Pesticide and Medicine Intermediate

  • Summary of the Application: 4-Iodobenzotrifluoride, a compound similar to 2-Iodo-1,4-bis(trifluoromethyl)benzene, is an important intermediate in the pesticide and pharmaceutical industries. It can be used as an intermediate for the insecticide fluoro-cyanide and as a synthetic intermediate for difluoromethoxy benzene in the fields of medicine, pesticides, dyes, and other fine organic synthesis .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results or Outcomes: The outcomes of this application are not detailed in the source .

properties

IUPAC Name

2-iodo-1,4-bis(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F6I/c9-7(10,11)4-1-2-5(6(15)3-4)8(12,13)14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZSSTAYSWOBTOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)I)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F6I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20381267
Record name 2-iodo-1,4-bis(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodo-1,4-bis(trifluoromethyl)benzene

CAS RN

328-92-7
Record name 2-Iodo-1,4-bis(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=328-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-iodo-1,4-bis(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
K Satyanarayana, K Srinivas… - … Process Research & …, 2007 - ACS Publications
A Scaleable Synthesis of Dutasteride: A Selective 5α-Reductase Inhibitor | Organic Process Research & Development ACS ACS Publications C&EN CAS Find my institution Blank …
Number of citations: 40 pubs.acs.org
G Evano, N Blanchard, M Toumi - Chemical reviews, 2008 - ACS Publications
Natural product synthesis is a highly demanding field in constant need of efficient transformations that allow either straightforward, scalable, and high-yielding preparation of starting …
Number of citations: 235 pubs.acs.org
Y Tokoro, H Yeo, K Tanaka, Y Chujo - scholar.archive.org
Synthesis of Benzo[h]quinoline-Based Neutral Pentacoordinate Organosilicon Complexes Page 1 1 Supporting Information for Synthesis of Benzo[h]quinoline-Based Neutral …
Number of citations: 0 scholar.archive.org

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